molecular formula C17H22N2O3 B4068852 3-Morpholin-4-yl-1-(4-propan-2-ylphenyl)pyrrolidine-2,5-dione

3-Morpholin-4-yl-1-(4-propan-2-ylphenyl)pyrrolidine-2,5-dione

Cat. No.: B4068852
M. Wt: 302.37 g/mol
InChI Key: MPSZDIFEARVRAD-UHFFFAOYSA-N
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Description

3-Morpholin-4-yl-1-(4-propan-2-ylphenyl)pyrrolidine-2,5-dione is a complex organic compound with the molecular formula C21H23N3O3 This compound is characterized by the presence of a morpholine ring, a pyrrolidine ring, and a phenyl group with an isopropyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Morpholin-4-yl-1-(4-propan-2-ylphenyl)pyrrolidine-2,5-dione typically involves the reaction of morpholine with a suitable precursor, such as 3-methyl-2,6-diphenylpiperidin-4-one . The reaction is carried out in a mixture of ethanol and dimethylformamide (DMF) at a temperature of around 60°C. The morpholine is added with constant stirring to ensure complete reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar reaction conditions and precursors are used on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Morpholin-4-yl-1-(4-propan-2-ylphenyl)pyrrolidine-2,5-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.

Scientific Research Applications

3-Morpholin-4-yl-1-(4-propan-2-ylphenyl)pyrrolidine-2,5-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Morpholin-4-yl-1-(4-propan-2-ylphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Morpholin-4-yl-1-(4-propan-2-ylphenyl)pyrrolidine-2,5-dione is unique due to its specific combination of functional groups and structural features. The presence of the morpholine ring and the isopropyl-substituted phenyl group distinguishes it from other similar compounds, potentially leading to different chemical reactivity and biological activity.

Properties

IUPAC Name

3-morpholin-4-yl-1-(4-propan-2-ylphenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3/c1-12(2)13-3-5-14(6-4-13)19-16(20)11-15(17(19)21)18-7-9-22-10-8-18/h3-6,12,15H,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPSZDIFEARVRAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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